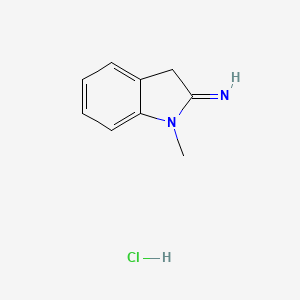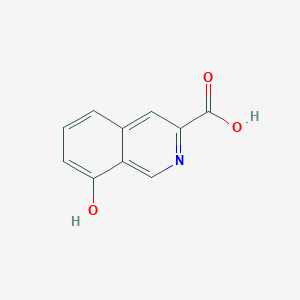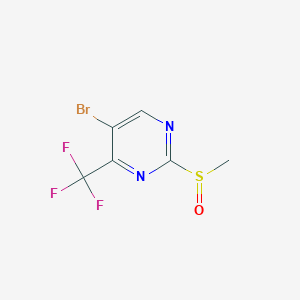
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a picolinic acid moiety attached to a thiazole ring, which is further substituted with a 3,4-diethoxyphenyl group.
準備方法
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid typically involves multi-step reactions. One common synthetic route includes the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions to form the thiazole ring . The reaction conditions often require heating and the use of solvents like ethanol or acetic acid. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .
化学反応の分析
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and disrupting essential biological processes .
類似化合物との比較
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid can be compared with other thiazole derivatives, such as:
6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: Another thiazole derivative with different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
特性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-5-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-15-9-8-12(10-16(15)25-4-2)18-20-11-17(26-18)13-6-5-7-14(21-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) |
InChIキー |
NIWCSQUEFVUGMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC=C(S2)C3=NC(=CC=C3)C(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13667151.png)


![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)



![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)


![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)


